3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

Catalog No.
S1498985
CAS No.
177364-98-6
M.F
C9H8O6S
M. Wt
244.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

CAS Number

177364-98-6

Product Name

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

IUPAC Name

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

InChI

InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13)

InChI Key

MCLQXEPXGNPDHG-UHFFFAOYSA-N

SMILES

C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O

Synonyms

3 4-PROPYLENEDIOXYTHIOPHENE-2 5-DICARBO&

Canonical SMILES

C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O

The exact mass of the compound 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (CAS: 177364-98-6) is an electron-rich, functionalized thiophene monomer primarily utilized as a stable precursor for conducting polymers and advanced battery binders. Featuring a propylenedioxy bridge and two carboxylic acid groups at the 2,5-positions, this compound is uniquely suited for covalent grafting onto biopolymer backbones (such as sodium alginate) via esterification. In procurement and material selection, it is highly valued for its dual functionality: the 2,5-dicarboxylic acid groups protect the monomer from premature oxidation during storage and serve as reactive handles for synthesizing intrinsically conductive, multifunctional polymer matrices that eliminate the need for inactive conductive additives in energy storage devices [1].

Substituting 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid with unsubstituted ProDOT or physical blends of conductive polymers fundamentally compromises electrode integrity and precursor shelf-life. Unsubstituted ProDOT lacks the carboxylic acid handles required for direct, one-step esterification onto insulating binder backbones, making it impossible to synthesize covalently bonded conductive binders without complex, multi-step organic functionalization. Furthermore, physical mixtures of conventional binders (like PVDF) and conductive additives (like carbon black) suffer from phase separation and mechanical degradation during battery cycling. Covalently incorporating this specific dicarboxylic acid monomer ensures uniform conductivity, prevents premature α-position oxidation during storage, and enables controlled decarboxylative polymerization, which generic physical blends and unsubstituted analogs cannot replicate [1].

Elimination of Conductive Additives in LFP Cathodes

When 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is grafted onto sodium alginate to form an SA-PProDOT binder, the resulting conjugated network provides intrinsic electronic conductivity. This allows LiFePO4 (LFP) cathodes to achieve their theoretical specific capacity of approximately 170 mAh/g at a C/10 rate without the addition of carbon black. In contrast, conventional PVDF binders require significant weight percentages of inactive carbon black to function and still exhibit lower practical capacities [1].

Evidence DimensionSpecific capacity of LFP cathode at C/10 without carbon black
Target Compound Data~170 mAh/g (using SA-PProDOT binder derived from target compound)
Comparator Or BaselineConventional PVDF binder (requires carbon black, achieves lower capacity)
Quantified DifferenceAchievement of theoretical capacity (170 mAh/g) with 0% carbon black additive
ConditionsLiFePO4 half-cell, C/10 charge/discharge rate

Eliminating inactive conductive additives like carbon black directly increases the active material loading and overall energy density of the battery cell.

High-Rate Discharge Capacity Retention

The SA-PProDOT binder synthesized from this monomer significantly reduces ohmic drop at high current densities compared to standard PVDF. LFP electrodes utilizing the SA-PProDOT binder maintain a reversible capacity of approximately 130 mAh/g at 1C and 110 mAh/g at 2C. Conventional PVDF-based electrodes suffer from severe capacity fade at these rates due to limited Li-ion diffusion and poor electronic conductivity within the electrode pores [1].

Evidence DimensionSpecific capacity at high discharge rates (1C and 2C)
Target Compound Data~130 mAh/g at 1C; ~110 mAh/g at 2C
Comparator Or BaselinePVDF binder baseline (rapid capacity fade at >1C)
Quantified DifferenceSustained high capacity at 2C, demonstrating superior mixed ionic/electronic conductivity
ConditionsLiFePO4 half-cell, 1C and 2C charge/discharge rates

High-rate capacity retention is critical for procuring materials for high-power applications, such as electric vehicle (EV) batteries that require fast charging.

Enhanced Electrolyte Uptake for Ionic Conductivity

The incorporation of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid into the binder matrix increases the overall polarity of the polymer due to the ether moieties in the propylenedioxy ring. This results in an electrolyte uptake of 32% for the SA-PProDOT binder, which is significantly higher than the 24% uptake observed for standard PVDF binders in the same electrolyte system [1].

Evidence DimensionElectrolyte uptake capacity
Target Compound Data32% uptake by weight
Comparator Or BaselinePVDF binder (24% uptake by weight)
Quantified Difference33% relative increase in electrolyte uptake capacity
ConditionsImmersion in standard lithium-ion battery electrolyte

Higher electrolyte uptake directly enhances ionic conductivity at the electrode-electrolyte interface, reducing internal resistance.

Precursor Stability and Controlled Polymerization

Unlike unsubstituted 3,4-propylenedioxythiophene (ProDOT), which is susceptible to spontaneous oxidation at the reactive α-positions, the 2,5-dicarboxylic acid groups in this compound sterically and electronically block these sites. This ensures long-term shelf stability. During electropolymerization or solid-state synthesis, the monomer undergoes controlled in situ decarboxylation to form highly ordered poly(3,4-propylenedioxythiophene) films, providing a more reproducible manufacturing route than the direct oxidation of unsubstituted ProDOT [1].

Evidence DimensionStorage stability and polymerization control
Target Compound Data2,5-positions protected; requires activation (decarboxylation) for polymerization
Comparator Or BaselineUnsubstituted ProDOT (reactive α-positions prone to premature oxidation)
Quantified DifferenceElimination of spontaneous side-reactions during storage and handling
ConditionsAmbient storage and subsequent solid-state/electrochemical polymerization

Procuring the dicarboxylic acid derivative reduces material waste from premature degradation and ensures batch-to-batch reproducibility in polymer film manufacturing.

Synthesis of Multifunctional Battery Binders

Used as a reactive monomer to covalently functionalize biopolymers (e.g., sodium alginate) via esterification, creating intrinsically conductive binders that eliminate the need for carbon black in LiFePO4 and silicon anodes [1].

Solid-State Decarboxylative Polymerization

Procured as a stable, oxidation-resistant precursor for the fabrication of highly ordered, conductive poly(3,4-propylenedioxythiophene) (PProDOT) films in solid-state electronics and sensors [2].

Electropolymerized Coatings for Electrochromic Devices

Utilized in electrochemical baths where in situ decarboxylation yields uniform, high-contrast electrochromic polymer layers with excellent redox stability and cycle life [2].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

Dates

Last modified: 08-15-2023

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